Triazabicyclodecene

Polymer chemistry Non-isocyanate polyurethanes Organocatalysis

Researchers often face stalled reactions or poor yields when using conventional organic bases like DBU or TMG in demanding transformations. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) solves this through its unique bifunctional guanidine architecture. • Achieves 100% 5CC conversion in NIPU aminolysis at 0.35 eq loading, reducing catalyst inventory vs. DBU. • Delivers 65°C higher thermal stability of CO₂ adducts (140°C vs. 75°C for TMG), extending sorbent lifetime. • Furnishes good-to-excellent yields in intramolecular aldol reactions where TMG and MTBD are inactive.

Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
CAS No. 5807-14-7
Cat. No. B046657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriazabicyclodecene
CAS5807-14-7
SynonymsLABOTEST-BB LT00847641; 1,5,7-TRIAZABICYCLO[4.4.0]DEC-5-ENE; 1,3,4,6,7,8-HEXAHYDRO-2H-PYRIMIDO[1,2-A]PYRIMIDINE; 1,3,4,6,7,8-HEXAHYDRO-2H-PYRIMIDO[1,2-A]PYRIMIDINE, POLYMER-BOUND; TBD; 2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro-; 1,5,7-Triazabicyl
Molecular FormulaC7H13N3
Molecular Weight139.20 g/mol
Structural Identifiers
SMILESC1CNC2=NCCCN2C1
InChIInChI=1S/C7H13N3/c1-3-8-7-9-4-2-6-10(7)5-1/h1-6H2,(H,8,9)
InChIKeyFVKFHMNJTHKMRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





TBD Technical Data and Basicity Comparison


1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD, CAS 5807-14-7) is a bicyclic guanidine organic base characterized by a rigid fused-ring structure that confers both strong Brønsted basicity and nucleophilic character [1]. Its conjugate acid pKa in acetonitrile is 25.98, significantly exceeding that of commonly employed amidine bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, pKa ~24.3 in CH3CN) and 1,1,3,3-tetramethylguanidine (TMG, pKa ~23.3 in CH3CN) [2]. TBD is a white to off-white crystalline powder (m.p. 180–185°C, decomposes) with molecular formula C7H13N3 and molecular weight 139.20 g/mol [3].

Why TBD Cannot Be Substituted by DBU, TMG, or MTBD


Despite sharing the general classification of 'organic strong bases,' TBD exhibits a fundamentally different catalytic architecture—its bicyclic guanidine core provides simultaneous Brønsted basicity and Lewis basic (nucleophilic) functionality through a constrained geometry that is absent in monocyclic amidines (DBU, DBN) or acyclic guanidines (TMG) [1]. This bifunctional activation mechanism enables TBD to coordinate both electrophilic and nucleophilic reaction partners concurrently, resulting in reaction rate accelerations and yield improvements that cannot be replicated by simply increasing the molar equivalents of DBU or TMG [2]. Furthermore, TBD's thermal stability and higher pKa value mean that reactions optimized with TBD may stall or produce substantial side-product profiles when a weaker or less thermally robust analog is substituted [3].

TBD Performance Comparison Evidence


NIPU Synthesis: Conversion Efficiency vs. DBU

In the aminolysis of a 5-membered bis-cyclic carbonate with 1,4-diaminobutane for non-isocyanate polyurethane (NIPU) synthesis, TBD outperformed DBU and other catalysts. TBD achieved complete (100%) 5CC conversion at a catalyst loading of 0.35 equivalents relative to 5CC, with an activation energy (Ea) of 29.7 kJ mol⁻¹ [1]. Under identical in situ NMR-monitored conditions at 353 K, DBU exhibited lower catalytic efficiency [1].

Polymer chemistry Non-isocyanate polyurethanes Organocatalysis

CO₂ Coordination Affinity Ranking

Preliminary solution coordination studies comparing four non-nucleophilic bases (DBU, DBN, TMG, TBD) revealed a clear hierarchy of CO₂ binding ability. TBD demonstrated the strongest coordination ability, followed in descending order by DBU, DBN, and TMG [1]. This relative ranking was established under controlled solution conditions.

CO₂ capture Carbon dioxide fixation Green chemistry

Benzannulation: Improved Efficiency over DBU

A computational and experimental investigation into base-mediated alkyne–allene isomerization for benzannulation cascades demonstrated that replacing DBU with TBD enabled considerable reductions in reaction time, temperature, and equivalents of base [1]. The study identified stereoelectronic and geometric advantages of the bicyclic guanidine TBD over the amidine DBU for concerted 1,3-proton transfer steps [1].

Organic synthesis Benzannulation Proton transfer catalysis

CO₂ Adduct Thermal Stability vs. TMG

In studies of CO₂ chemical fixation and activation by guanidines, the thermal stability of the CO₂ reaction product (carbamate/bicarbonate adduct) was compared between TBD and TMG. The TBD-derived adduct demonstrated thermal stability up to 140°C, whereas the TMG-derived adduct decomposed at 75°C [1].

CO₂ capture Thermal stability Adduct chemistry

Wittig Reaction Yields vs. TMG and MTBD

In Wittig reactions with aromatic aldehydes and stabilized ylids, TBD demonstrated superior performance yielding high amounts of alkenes [1]. Under identical reaction conditions, MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) showed comparable results only with reactive aldehydes, while TMG, a less basic acyclic guanidine, generally produced lower yields [1]. This comparative study establishes a performance hierarchy: TBD > MTBD > TMG for Wittig olefination efficiency.

Organic synthesis Wittig reaction Olefination

Intramolecular Aldol Reaction Catalytic Activity

TBD catalyzes the direct intramolecular 5- and 6-enolexo aldolization of unfunctionalized acyclic ketoaldehydes, furnishing 2-ketocyclopentanols and 2-ketocyclohexanols in good-to-excellent yields . In contrast, other guanidine bases including TMG (1,1,3,3-tetramethylguanidine) and MTBD (7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) were reported to be much less active catalysts in similar aldol transformations, despite comparable Brønsted basicities [1].

Organocatalysis Aldol reaction Carbocycle synthesis

TBD Procurement and Application Scenarios


NIPU Manufacturing with High Monomer Conversion

For industrial NIPU production via cyclic carbonate aminolysis, TBD should be specified over DBU or alternative organocatalysts based on its demonstrated ability to achieve 100% 5CC conversion with an activation energy of 29.7 kJ mol⁻¹ at 0.35 eq loading [1]. This performance directly translates to reduced catalyst inventory, lower energy input, and minimized residual monomer in the final polymer matrix.

CO₂ Capture with Thermal Regeneration Cycles

In CO₂ capture applications requiring repeated absorption–desorption cycling, TBD offers a decisive advantage over TMG due to the 65°C higher thermal stability of its CO₂ adduct (140°C vs. 75°C) [1][2]. Procurement of TBD for fixed-bed or supported sorbent configurations enables regeneration at elevated temperatures without sorbent degradation, extending operational lifetime and reducing replacement frequency.

Pharmaceutical Wittig and HWE Olefination

When Wittig or HWE reactions are employed in pharmaceutical process chemistry, TBD should be prioritized over TMG and considered over MTBD for aromatic aldehyde substrates. Evidence demonstrates TBD yields high amounts of alkenes under mild conditions with tolerance to adventitious water, whereas TMG generally produces lower yields [1]. This selection reduces rework of failed batches and simplifies purification of olefin intermediates.

Intramolecular Aldol Cyclization for Fine Chemicals

For the construction of 2-ketocyclopentanol or 2-ketocyclohexanol scaffolds via intramolecular aldol reaction, TBD is functionally irreplaceable among the guanidine class. Direct comparative evidence shows that TMG and MTBD are essentially inactive catalysts for this transformation, whereas TBD furnishes good-to-excellent yields of the desired carbocycles [1][2]. Procurement of TMG or MTBD for this specific application would result in reaction failure.

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